

# physicochemical properties of ethylene oxide solutions

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## Compound of Interest

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An In-depth Technical Guide to the Physicochemical Properties of **Ethylene Oxide** Solutions

## Introduction

**Ethylene oxide** (EtO), the simplest cyclic ether, is a cornerstone of chemical synthesis and a potent sterilant. Its high reactivity, stemming from the strained three-membered ring, makes it an invaluable precursor for producing a vast array of chemicals, including ethylene glycol, surfactants, and ethanolamines.[1][2] For researchers, scientists, and drug development professionals, its most critical application is as a gaseous sterilant for heat-sensitive medical devices and pharmaceutical components. However, the very reactivity that makes EtO an effective sterilant also presents significant challenges. Residual **ethylene oxide** can remain on sterilized materials, and its interaction with aqueous environments—ubiquitous in biological systems and pharmaceutical formulations—necessitates a deep understanding of its behavior in solution.

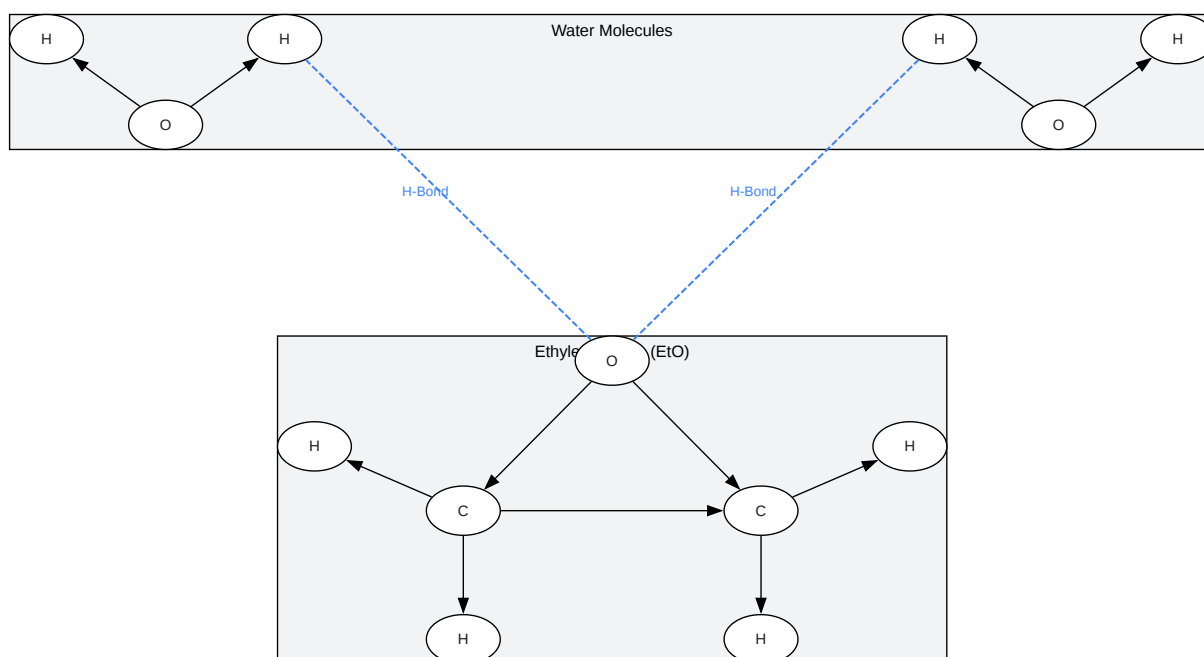
This technical guide provides a comprehensive exploration of the core physicochemical properties of **ethylene oxide** solutions. Moving beyond a simple recitation of data, this document elucidates the principles behind these properties, offers field-proven experimental

protocols for their characterization, and discusses the critical implications for stability, safety, and formulation development.

## Molecular Structure and Core Properties

**Ethylene oxide** (IUPAC name: oxirane) is an organic compound with the chemical formula  $C_2H_4O$ . The molecule consists of a three-membered ring containing one oxygen atom and two carbon atoms. This epoxy cycle is an almost regular triangle with bond angles of approximately  $60^\circ$ , resulting in significant angular strain ( $\approx 105$  kJ/mol) that is the primary driver of its high reactivity.[1]

In aqueous solutions, the polar nature of the C-O bonds and the lone pairs of electrons on the oxygen atom allow for strong hydrogen bonding with water molecules. This interaction is fundamental to its complete miscibility with water.[3]



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**Figure 1:** Hydrogen bonding between the EtO oxygen atom and water.

Key properties of pure **ethylene oxide** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>2</sub> H <sub>4</sub> O	[1]
Molar Mass	44.05 g/mol	[1]
Boiling Point (at 1 atm)	10.4 °C (50.7 °F)	[1]
Melting Point	-112.4 °C (-170.3 °F)	[1]
Liquid Density	0.882 g/cm <sup>3</sup> at 10 °C	[2]
Vapor Pressure	1095 mmHg (1.44 atm) at 20 °C	[1]
Solubility in Water	Miscible in all proportions	[1][3]
Flash Point (Open Cup)	< -18 °C (< 0 °F)	[4]
Explosive Limits in Air	3.0% to 100% by volume	[4]

## Physicochemical Properties of Aqueous Solutions

The behavior of **ethylene oxide** in water is complex and highly dependent on concentration and temperature. Understanding these properties is crucial for predicting its fate in aqueous environments, designing safe handling procedures, and developing analytical methods.

### Solubility and Phase Behavior

**Ethylene oxide** is completely miscible with water, meaning it can form a homogeneous solution at any concentration.[3] This is due to the strong hydrogen bonding between the ether oxygen of EtO and water molecules.

A notable characteristic of the EtO-water system is the formation of crystalline cage-like structures known as clathrates at specific temperatures and concentrations.[3] In these structures, EtO molecules are trapped within a lattice of water molecules. This phenomenon leads to relatively high melting points for certain aqueous solutions compared to pure water. The eutectic point for the mixture occurs at approximately -2.1 °C with an **ethylene oxide** concentration of 4.75 wt%. The highest hydrate formation temperature is 11.08 °C, observed at an EtO concentration of 26.15 wt%.[3]

## Density of Aqueous Solutions

The density of an aqueous **ethylene oxide** solution is a function of its concentration. As a non-ideal mixture, the density does not change linearly with composition.

EtO Content (wt %)	Density at 10 °C (g/L)
0	999.1
5	1001.3
10	1003.5
20	1005.1
30	1003.5
50	988.2
100	882.4 (pure EtO)

Data sourced from Ullmann's Encyclopedia of Industrial Chemistry.[3]

## Boiling Point and Vapor Pressure

The addition of **ethylene oxide** to water affects the boiling point of the solution. The EtO-water system is a highly non-ideal vapor-liquid equilibrium system. The vapor pressure above an aqueous solution will contain both water and EtO, with the partial pressure of EtO increasing with both temperature and concentration in the liquid phase.

EtO Content (wt %)	Boiling Point (°C)
0	100.0
1	41.5
2	31.0
5	21.0
10	16.5
20	13.0
30	11.8
50	10.8
100	10.4

Data sourced from Ullmann's Encyclopedia of Industrial Chemistry.[3]

## Viscosity

Viscosity is a critical parameter for fluid handling and process design. For pure liquid **ethylene oxide**, viscosity is significantly lower than that of water and decreases with increasing temperature.[1]

Temperature (°C)	Dynamic Viscosity of Pure Liquid EtO (mPa·s or cP)
-49.8	0.577
-38.2	0.488
-21.0	0.394
0	0.320

Data converted from kPa·s to mPa·s from source.[1]

Note on Aqueous Solution Viscosity: Comprehensive experimental data tables for the viscosity of **ethylene oxide** monomer in aqueous solutions across various concentrations and temperatures are not readily available in the reviewed scientific literature. This is distinct from the well-studied viscosity of poly(**ethylene oxide**) (PEO) solutions, which behave as polymer solutions with viscosity increasing significantly with molecular weight and concentration.[3] For EtO monomer solutions, one would anticipate a complex, non-linear relationship between viscosity and concentration due to the competing effects of molecular size and strong intermolecular hydrogen bonding.

## Chemical Reactivity and Stability in Solution

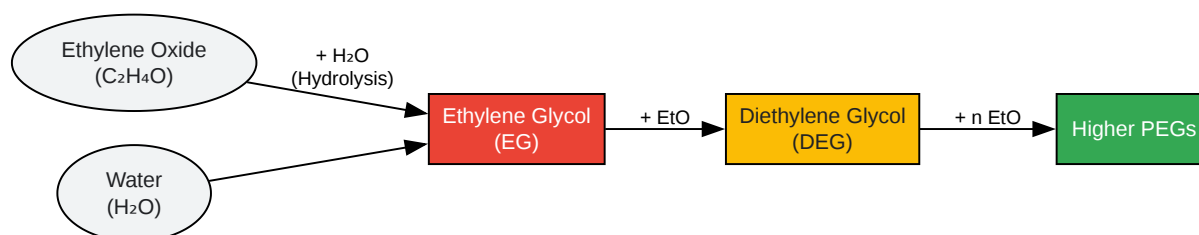
Aqueous solutions of **ethylene oxide** are reasonably stable at neutral pH and ambient temperature but can undergo highly exothermic reactions under certain conditions.[1]

## Hydrolysis to Ethylene Glycol

The most significant reaction in aqueous solution is the ring-opening hydrolysis to form mono-ethylene glycol (EG). This reaction is slow in neutral water but is catalyzed by both acids and bases.[1] The reaction is typically conducted at elevated temperatures (e.g., 60 °C) to proceed at a practical rate.

Reaction:  $C_2H_4O + H_2O \rightarrow HO-CH_2CH_2-OH$

If **ethylene oxide** is in excess, the newly formed hydroxyl group of ethylene glycol can act as a nucleophile, attacking another EtO molecule to form diethylene glycol (DEG), triethylene glycol (TEG), and higher poly(ethylene glycol)s.



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**Figure 2:** Reaction pathway for the hydrolysis of **ethylene oxide**.

## Polymerization

In the absence of water but in the presence of catalysts (acids, bases, or metal oxides), **ethylene oxide** can undergo violent, exothermic polymerization. Contamination of concentrated EtO solutions or pure EtO with such materials must be strictly avoided.

## Stability Considerations

- **pH:** Stability is greatest in the neutral pH range (5-9). Both acidic and alkaline conditions significantly accelerate hydrolysis.
- **Temperature:** Higher temperatures increase the rate of hydrolysis and other reactions. For analytical purposes, aqueous EtO solutions should be kept refrigerated (2-8 °C) to maintain stability.
- **Contaminants:** The presence of chlorides, acids, bases, and certain metal oxides can catalyze decomposition and polymerization, posing a significant safety hazard.

## Interactions with Pharmaceutical Ingredients

For drug development professionals, the reactivity of residual **ethylene oxide** is a primary concern. EtO is a potent alkylating agent and can react with active pharmaceutical ingredients (APIs) and excipients, leading to degradation and the formation of potentially toxic impurities.

- **Reaction with APIs:** EtO can react with functional groups such as amines, thiols, and hydroxyls present on API molecules. This can lead to a loss of potency and the formation of adducts.
- **Interaction with Excipients:** Many common pharmaceutical excipients are susceptible to reaction. For example, excipients with poly(ethylene glycol) (PEG) chains, such as Polysorbate 80 or Cremophor®, are themselves products of ethoxylation. Residual EtO can also initiate the degradation of other excipients. It is crucial to evaluate the compatibility of all formulation components with the EtO sterilization process.

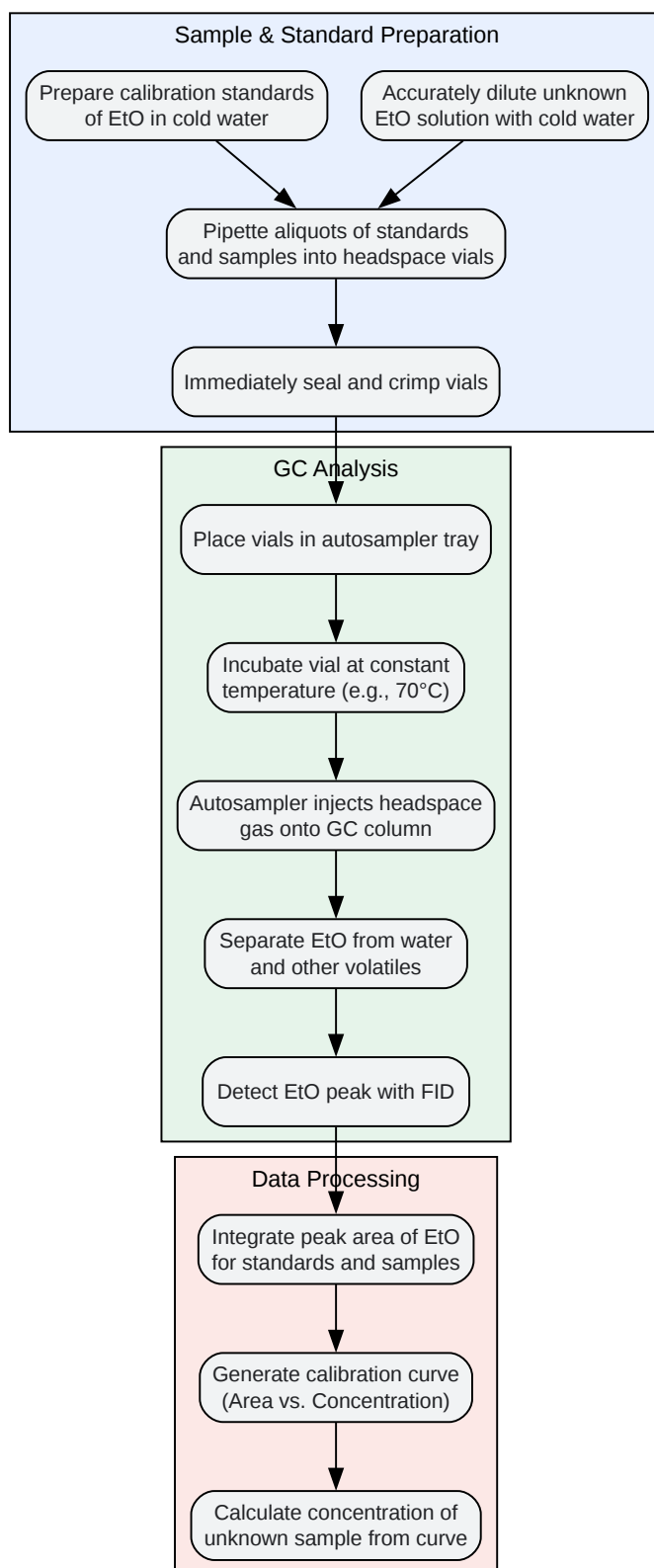
## Experimental Protocols for Characterization

Accurate characterization of **ethylene oxide** solutions is essential for both quality control and research. The following protocols provide robust, step-by-step methodologies.

## Protocol: Determination of Ethylene Oxide Concentration by GC-FID

This method is suitable for determining the concentration of EtO in a freshly prepared aqueous solution. The high volatility of EtO necessitates careful sample handling.

Causality: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for volatile organic compounds. It provides excellent separation and sensitivity. A headspace sampling approach is used to analyze the vapor phase in equilibrium with the liquid, which avoids injecting non-volatile matrix components and protects the GC system.



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**Figure 3:** Workflow for EtO concentration analysis by Headspace GC-FID.

#### Methodology:

- **Standard Preparation:** a. Work in a well-ventilated fume hood. Chill high-purity water to 2-4 °C. b. Prepare a stock solution by bubbling a known mass of EtO gas into a tared, sealed vial containing a known mass of cold water, or by carefully adding liquid EtO (kept below its boiling point) via a chilled syringe. c. Perform serial dilutions of the stock solution with cold water to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
- **Sample Preparation:** a. Accurately dilute an aliquot of the unknown EtO solution with a known volume of cold water to bring its expected concentration within the calibration range.
- **GC Analysis:** a. Pipette a precise volume (e.g., 1 mL) of each standard and sample into separate 20 mL headspace vials. b. Immediately seal the vials with PTFE-faced septa and aluminum crimp caps. c. Place vials in the headspace autosampler. d. Set the instrument parameters (typical):
  - Oven/Incubation Temperature: 70 °C
  - Incubation Time: 15 minutes
  - Injector Temperature: 150 °C
  - Column: Low-polarity column suitable for volatile compounds (e.g., DB-1 or equivalent)
  - Oven Program: Isothermal at 50 °C for 5 minutes
  - Detector: FID at 250 °Ce. Run the sequence.
- **Data Analysis:** a. Integrate the peak area corresponding to the retention time of **ethylene oxide** for all standards and samples. b. Plot the peak area versus concentration for the standards to generate a linear calibration curve. c. Use the equation of the line from the calibration curve to calculate the concentration of EtO in the diluted unknown sample. Correct for the dilution factor to determine the original concentration.

## Protocol: Measurement of Density

**Causality:** A digital density meter provides a rapid and highly accurate measurement based on the oscillation period of a U-shaped glass tube filled with the sample. It is superior to manual methods like pycnometry for volatile or hazardous liquids as it minimizes handling and evaporation.

#### Methodology:

- Instrument Preparation: a. Ensure the digital density meter is calibrated according to the manufacturer's instructions, typically using dry air and high-purity water at a known temperature. b. Set the instrument's Peltier thermostat to the desired measurement temperature (e.g., 10.0 °C). Allow it to equilibrate.
- Sample Measurement: a. Chill the EtO solution to be measured to just above the measurement temperature to minimize bubble formation upon injection. b. Using a plastic syringe, slowly and carefully inject the EtO solution into the measurement cell, ensuring there are no air bubbles. c. Allow the reading to stabilize. This indicates that the sample has reached thermal equilibrium with the cell. d. Record the density reading.
- Cleaning: a. Flush the cell thoroughly with water, followed by a suitable solvent like ethanol or acetone, to remove all traces of the sample. b. Dry the cell completely by passing a stream of dry air through it before the next measurement.

## Protocol: Measurement of Viscosity

**Causality:** A rotational viscometer is suitable for measuring the dynamic viscosity of solutions. It measures the torque required to rotate a spindle submerged in the fluid at a constant speed. For low-viscosity solutions, a cone-and-plate or concentric cylinder geometry is preferred for accuracy.

**Methodology:**

- Instrument Setup: a. Select the appropriate spindle and guard leg for the expected viscosity range of the sample. For low-viscosity aqueous solutions, a low-viscosity spindle/adapter is required. b. Connect the viscometer to a circulating water bath to precisely control the sample temperature. Set the bath to the desired measurement temperature.
- Sample Preparation: a. Place the required volume of the EtO solution into the sample cup or chamber. b. Allow the sample to thermally equilibrate for at least 15-20 minutes.
- Measurement: a. Immerse the spindle into the solution to the correct depth, as indicated by the mark on the spindle shaft. b. Begin rotation at a set speed (RPM). Choose a speed that gives a torque reading within the optimal range for the instrument (typically 10-90%). c. Allow the viscosity reading to stabilize before recording the value in centipoise (cP) or milliPascal-

seconds (mPa·s). d. It is good practice to measure at several different rotational speeds to check for Newtonian behavior (viscosity independent of shear rate).

- Cleaning: a. Remove the spindle and clean it and the sample cup thoroughly with water and an appropriate solvent. Ensure all components are dry before the next use.

## Safety and Handling of Ethylene Oxide Solutions

**Ethylene oxide** is a hazardous substance and must be handled with extreme caution. It is classified as a human carcinogen, a mutagen, and a reproductive toxin.[2] It is also highly flammable and can form explosive mixtures with air over a very wide range of concentrations (3-100%).

- Engineering Controls: All work with **ethylene oxide** and its solutions must be conducted in a certified chemical fume hood with a high rate of air exchange to prevent inhalation exposure.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate gloves. Note that EtO can penetrate many common glove materials; consult a glove compatibility chart for the correct material and change gloves frequently.
- Handling Precautions:
  - Prepare and handle solutions at low temperatures to minimize the vapor pressure of EtO.
  - Avoid all sources of ignition, including sparks, static electricity, and hot surfaces.
  - Ensure all containers are properly sealed to prevent leaks and evaporation.
  - Never mix **ethylene oxide** solutions with incompatible materials such as strong acids, bases, or oxidizing agents, as this can trigger a violent exothermic reaction.
- Disposal: Dispose of all EtO waste according to institutional and regulatory guidelines for hazardous chemical waste.

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